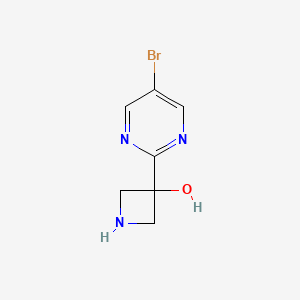
3-(5-Bromo-2-pyrimidinyl)-3-azetidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Bromo-2-pyrimidinyl)-3-azetidinol is a chemical compound that features a brominated pyrimidine ring attached to an azetidine ring with a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-2-pyrimidinyl)-3-azetidinol typically involves the reaction of 5-bromo-2-pyrimidine with azetidine under specific conditions. One common method includes the use of a base such as sodium hydride in a solvent like tetrahydrofuran (THF) to facilitate the nucleophilic substitution reaction . The reaction conditions must be carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve a more streamlined process to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely. The use of safer and more sustainable reagents and solvents is also a consideration in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-Bromo-2-pyrimidinyl)-3-azetidinol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar solvents.
Major Products
Oxidation: Formation of 3-(5-Bromo-2-pyrimidinyl)-3-azetidinone.
Reduction: Formation of 3-(2-pyrimidinyl)-3-azetidinol.
Substitution: Formation of 3-(5-Amino-2-pyrimidinyl)-3-azetidinol or 3-(5-Thio-2-pyrimidinyl)-3-azetidinol.
Wissenschaftliche Forschungsanwendungen
3-(5-Bromo-2-pyrimidinyl)-3-azetidinol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer or bacterial infections.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-(5-Bromo-2-pyrimidinyl)-3-azetidinol involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[(5-Bromo-2-pyrimidinyl)thio]propionic acid
- 3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde
- 3-[(5-Bromo-2-pyrimidinyl)amino]-4-chlorobenzonitrile
Uniqueness
3-(5-Bromo-2-pyrimidinyl)-3-azetidinol is unique due to its specific combination of a brominated pyrimidine ring and an azetidine ring with a hydroxyl group. This structure imparts distinct chemical and biological properties, making it valuable for various applications that similar compounds may not be suitable for.
Eigenschaften
Molekularformel |
C7H8BrN3O |
|---|---|
Molekulargewicht |
230.06 g/mol |
IUPAC-Name |
3-(5-bromopyrimidin-2-yl)azetidin-3-ol |
InChI |
InChI=1S/C7H8BrN3O/c8-5-1-10-6(11-2-5)7(12)3-9-4-7/h1-2,9,12H,3-4H2 |
InChI-Schlüssel |
LWLZLKGALYKMCT-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1)(C2=NC=C(C=N2)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Bromo-2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B13566252.png)

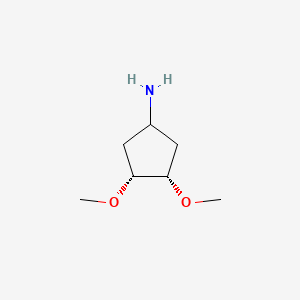
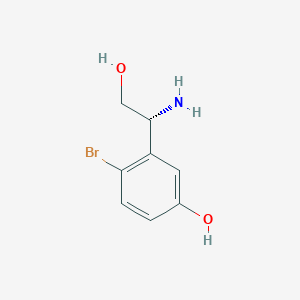

![1,4-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride](/img/structure/B13566283.png)
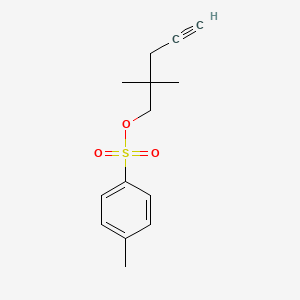
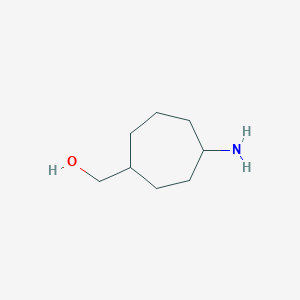
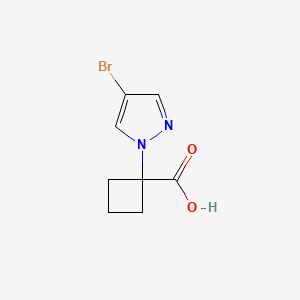
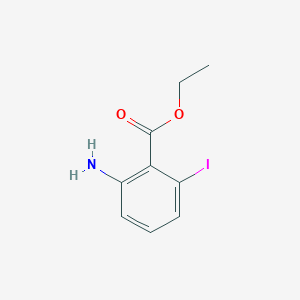
![7-Aminospiro[3.5]nonan-2-ol hydrochloride](/img/structure/B13566319.png)
![4-Boc-3,4-dihydro-2H-benzo[B][1,4]oxazine-6-carboxylic acid](/img/structure/B13566322.png)


